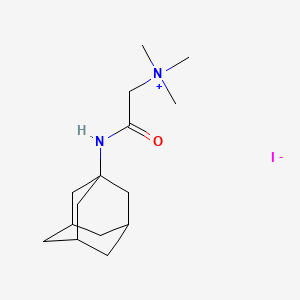
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group, a carbamoyl linkage, and a trimethylammonium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide typically involves the reaction of 1-adamantylamine with formaldehyde and trimethylamine, followed by iodination. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation, while the ammonium moiety can participate in reduction reactions.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted ammonium salts, oxidized adamantyl derivatives, and hydrolyzed carbamoyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine
In medicine, it is explored for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the adamantyl group can interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium compound with similar cationic properties.
(Ferrocenylmethyl)trimethylammonium iodide: Another quaternary ammonium compound with a ferrocenyl group instead of an adamantyl group.
Uniqueness
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is unique due to the presence of the adamantyl group, which imparts rigidity and hydrophobicity, enhancing its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring strong membrane disruption or protein interaction.
Propiedades
Número CAS |
25517-04-8 |
|---|---|
Fórmula molecular |
C15H27IN2O |
Peso molecular |
378.29 g/mol |
Nombre IUPAC |
[2-(1-adamantylamino)-2-oxoethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H26N2O.HI/c1-17(2,3)10-14(18)16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13H,4-10H2,1-3H3;1H |
Clave InChI |
UDEWRGKOSVCSKG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(=O)NC12CC3CC(C1)CC(C3)C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
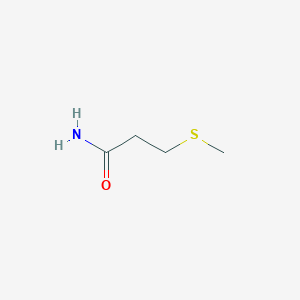
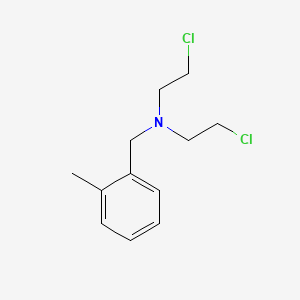
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
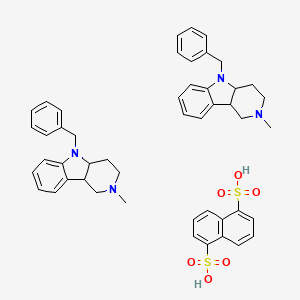
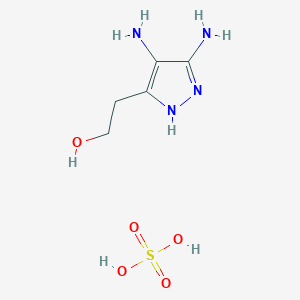
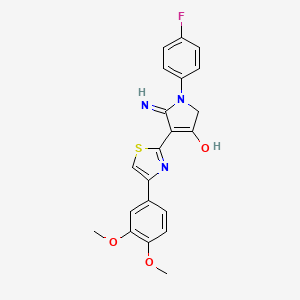
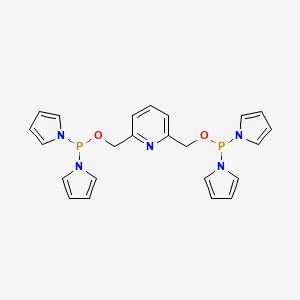
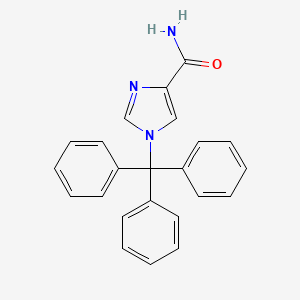
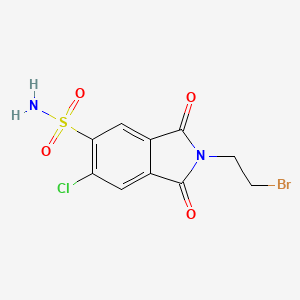
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
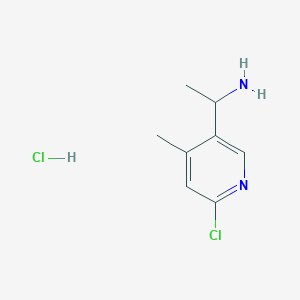
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
